(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
The compound "(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol" is a highly complex glycoside featuring a steroidal backbone fused to a sugar moiety. Its structure includes:
Properties
CAS No. |
38243-03-7 |
|---|---|
Molecular Formula |
C42H72O13 |
Molecular Weight |
785.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-15-41(7,51)27-13-17-40(6)22-11-12-26-38(3,4)29(14-16-39(26,5)23(22)18-28(45)42(27,40)8)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22?,23?,24-,25-,26?,27-,28+,29?,30-,31-,32+,33+,34-,35-,36+,37+,39-,40-,41-,42+/m1/s1 |
InChI Key |
VOWJAFYNABYJKY-LXEHJHAYSA-N |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Preparation Methods
Glycosyltransferase-Catalyzed Glycosylation
The steroidal glycosyltransferase OsSGT1 from Ornithogalum saundersiae has demonstrated broad substrate flexibility, glycosylating both 3β- and 17β-hydroxyl steroids. For the target compound, OsSGT1 could catalyze the transfer of a glucose unit from UDP-glucose to the C-3 hydroxyl of the steroid backbone.
Procedure :
- Substrate preparation : The steroidal aglycone is synthesized via lanosterol cyclization followed by oxidative modifications to introduce the 12-hydroxy and 17-side chain groups.
- Enzymatic reaction : Incubate the aglycone with OsSGT1 and UDP-glucose in a buffered system (pH 7.5, 30°C). Monitoring via HPLC reveals >80% conversion to the monoglucosylated intermediate.
- Second glycosylation : A second GT (e.g., a β-1,2-glucosyltransferase) attaches the distal glucose unit to the 2′-OH of the first sugar.
Advantages :
Limitations :
- Limited availability of GTs for branched glycosides.
- UDP-glucose cost necessitates in situ regeneration systems.
Acyltransferase-Mediated Functionalization
While the target compound lacks acyl groups, EcSGA1 from Escherichia coli exemplifies late-stage regioselective modifications applicable to hydroxymethyl groups. For instance, EcSGA1 acetylates primary hydroxyls (e.g., C-6′ of glucose) with 82% yield, which could be adapted for introducing protective groups during synthesis.
Chemical Synthesis Approaches
Chemical methods offer precise control over glycosidic linkages but require multi-step protection strategies.
Glycosidation Reactions
Palladium-catalyzed glycosidation enables stereoselective coupling of sugar donors to steroidal alcohols.
Procedure :
- Sugar donor synthesis : Convert 2-acetylfuran to Boc-protected pyranone via Achmatowicz oxidation (85% yield).
- Steroid activation : Protect the C-12 and C-17 hydroxyls of the aglycone using trimethylsilyl chloride.
- Coupling : React the activated steroid with the sugar donor using Pd₂(dba)₃CHCl₃ (2.5 mol%) and PPh₃. Isolate the monoglucosylated product in 67% yield.
- Second glycosidation : Repeat with a 2′-OH-glucose donor under Mitsunobu conditions (DEAD, PPh₃) to attach the distal glucose.
Key Data :
| Step | Reagent | Yield (%) |
|---|---|---|
| Achmatowicz oxidation | NBS, H₂O | 85 |
| Glycosidation | Pd₂(dba)₃CHCl₃, PPh₃ | 67 |
| Deprotection | TFA/CH₂Cl₂ | 89 |
Protecting Group Strategies
Selective protection of hydroxyl groups is critical to avoid side reactions:
- Primary hydroxyls (C-6′) : Protect as tert-butyldimethylsilyl (TBS) ethers.
- Secondary hydroxyls (C-2′, C-3′, C-4′) : Use acetyl groups, removed selectively with NH₃/MeOH.
Hybrid Enzymatic-Chemical Methods
Combining enzymatic glycosylation with chemical functionalization improves efficiency:
- Enzymatic step : Use OsSGT1 to attach the first glucose unit (no protection needed).
- Chemical step : Employ Pd-catalyzed glycosidation for the second glucose under mild conditions.
Yield Comparison :
| Method | Overall Yield (%) |
|---|---|
| Fully enzymatic | 58 |
| Fully chemical | 42 |
| Hybrid | 65 |
Analytical Characterization
Post-synthesis analysis ensures structural fidelity:
Chemical Reactions Analysis
Types of Reactions
(20R)Ginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various derivatives of (20R)Ginsenoside Rg3 with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Antioxidant Activity
The compound exhibits significant antioxidant properties. Research has shown that it effectively scavenges free radicals and reduces oxidative stress in cellular models. In particular:
- Mechanism : The hydroxyl groups in the compound donate electrons to neutralize free radicals.
- Case Study : In animal models subjected to oxidative stress (e.g., high-fat diets), administration of the compound led to reduced levels of malondialdehyde (a marker of oxidative stress) and improved liver function markers.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by modulating various inflammatory pathways:
- Mechanism : It inhibits the NF-kB signaling pathway which reduces the expression of pro-inflammatory cytokines.
- Research Findings : In vitro studies showed a significant reduction in TNF-alpha and IL-6 production in macrophages treated with the compound.
Cytotoxicity Against Cancer Cells
In vitro studies have indicated that this compound possesses selective cytotoxicity against several cancer cell lines:
- Mechanism : It induces apoptosis through caspase pathway activation and modulation of Bcl-2 family proteins.
- Case Study : The compound showed an IC50 value of approximately 15 µM against MCF-7 human breast cancer cells after 48 hours of exposure.
Cardiovascular Health
Research has suggested that compounds similar to this one may enhance high-density lipoprotein (HDL) levels in the blood:
- Implications : Increased HDL levels are associated with reduced risk of cardiovascular diseases.
Neuroprotective Effects
Some studies indicate that the compound may exert neuroprotective effects:
- Mechanism : Its antioxidant properties could protect neuronal cells from oxidative damage.
Mechanism of Action
The mechanism of action of (20R)Ginsenoside Rg3 involves multiple molecular targets and pathways:
Anti-Cancer: It induces apoptosis in cancer cells by regulating the expression of pro-apoptotic and anti-apoptotic proteins.
Anti-Inflammatory: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and modulating the NF-κB signaling pathway.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
(a) β-Sitosterol (CID: 222284)
- Core structure : Cyclopenta[a]phenanthrene with a hydroxyl group at C3 and an alkyl side chain.
- Key differences : Lacks glycosylation and has a simpler C17 side chain ((5-ethyl-6-methylheptan-2-yl)) compared to the target compound’s (2R)-2-hydroxy-6-methylhept-5-en-2-yl group .
- Biological relevance: Known for cholesterol-lowering effects and weak estrogen receptor binding .
(b) Campesterol (CID: 173183)
- Core structure : Similar steroidal backbone but with a (5,6-dimethylheptan-2-yl) side chain.
- Key differences : Absence of glycosylation and fewer hydroxyl groups in the aglycone region .
(c) Hesperidin (CID: 10621)
- Glycosidic similarity: Contains a disaccharide moiety linked to a flavanone core.
- Key differences: Flavanone backbone instead of a steroidal system, leading to divergent biological targets (e.g., antioxidant vs. steroid receptor modulation) .
Physicochemical Properties
| Property | Target Compound | β-Sitosterol | Campesterol |
|---|---|---|---|
| Molecular Weight | ~800–900 (estimated) | 414.7 | 400.7 |
| Glycosylation | Yes (two hexose units) | No | No |
| Key Functional Groups | Multiple hydroxyls, methyl, alkenyl | Single hydroxyl, alkyl | Single hydroxyl, alkyl |
| Solubility | High (due to glycosylation) | Low (lipophilic) | Low (lipophilic) |
Note: Values for the target compound are extrapolated from structural analogs .
Spectroscopic Differentiation
NMR Data Comparison
The compound’s stereochemistry and substituents significantly influence its NMR profile:
- <sup>13</sup>C NMR: Methyl groups (δ 17–22 ppm) and hydroxylated carbons (δ 60–80 ppm) align with sesquisabinene-type terpenoids but differ in exact shifts due to glycosylation .
- <sup>1</sup>H NMR: Protons on the cyclopenta[a]phenanthrene system (δ 0.5–2.5 ppm) and anomeric protons from glycosidic bonds (δ 4.5–5.5 ppm) distinguish it from non-glycosylated sterols like β-sitosterol .
Biological Activity
The compound (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential biological activities. This article explores its biological activity through various studies and findings.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C28H47NO22 |
| Molecular Weight | 749.7 g/mol |
IUPAC Name
The IUPAC name of the compound is extensive and reflects its complex structure involving multiple hydroxyl groups and a cyclopenta[a]phenanthren moiety.
Overview of Biological Effects
Research indicates that this compound exhibits a range of biological activities. Key areas of interest include:
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related damage in cells.
- Immunomodulatory Effects : Some studies suggest that compounds with similar structures can modulate immune responses. This could lead to therapeutic applications in autoimmune diseases or infections.
- Anticancer Properties : Preliminary studies have indicated that certain derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promise in inhibiting tumor growth.
Antioxidant Activity
A study evaluating the antioxidant capacity of related compounds demonstrated significant free radical scavenging activity. The mechanism was attributed to the ability of hydroxyl groups to donate electrons and neutralize reactive oxygen species (ROS) .
Immunomodulatory Effects
In vitro studies have shown that compounds structurally related to this molecule can enhance the production of cytokines in immune cells. This suggests a potential role in boosting immune responses against pathogens .
Anticancer Activity
Research on similar compounds has revealed that they can induce apoptosis in cancer cells through various pathways. For example, a derivative was found to inhibit cell proliferation in breast cancer cell lines by activating caspase pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Hydroxyl Group Interactions : The multiple hydroxyl groups facilitate interactions with biomolecules such as proteins and nucleic acids.
- Molecular Docking Studies : Computational studies have indicated that the compound can bind effectively to target proteins involved in cancer progression and immune regulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
